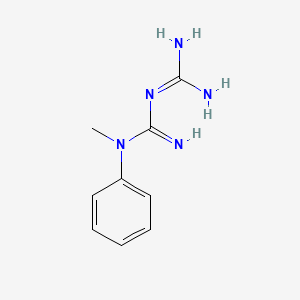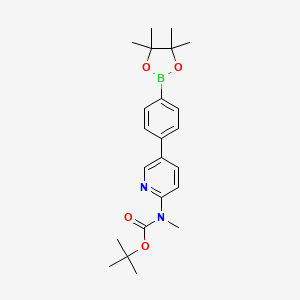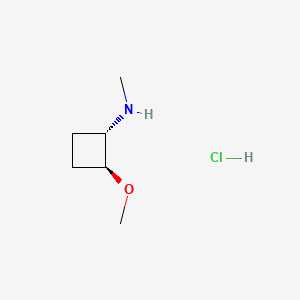
(1S,2S)-2-methoxy-N-methylcyclobutan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-methoxy-N-methylcyclobutan-1-amine;hydrochloride is a chemical compound with a unique structure that includes a cyclobutane ring substituted with a methoxy group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-methoxy-N-methylcyclobutan-1-amine;hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a methoxy-substituted cyclobutane derivative with methylamine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and pressures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the compound in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-methoxy-N-methylcyclobutan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(1S,2S)-2-methoxy-N-methylcyclobutan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of (1S,2S)-2-methoxy-N-methylcyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-methoxycyclobutan-1-amine: Lacks the N-methyl group, leading to different chemical and biological properties.
(1S,2S)-2-methoxy-N-methylcyclopropan-1-amine: Contains a cyclopropane ring instead of a cyclobutane ring, resulting in different reactivity and stability.
Uniqueness
(1S,2S)-2-methoxy-N-methylcyclobutan-1-amine;hydrochloride is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H14ClNO |
|---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
(1S,2S)-2-methoxy-N-methylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-7-5-3-4-6(5)8-2;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 |
InChI Key |
RRTIRTUGQVRYTQ-GEMLJDPKSA-N |
Isomeric SMILES |
CN[C@H]1CC[C@@H]1OC.Cl |
Canonical SMILES |
CNC1CCC1OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


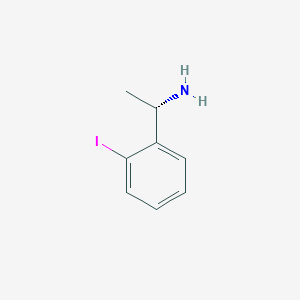
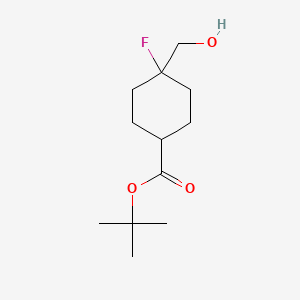
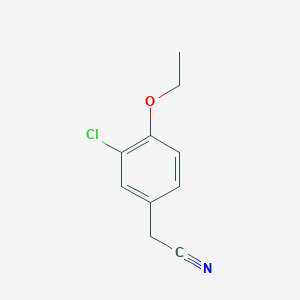

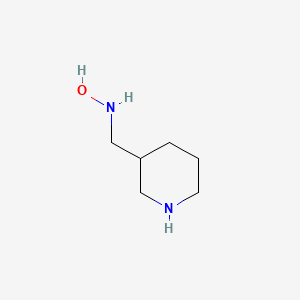
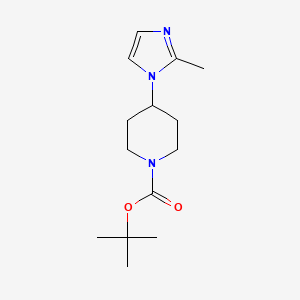
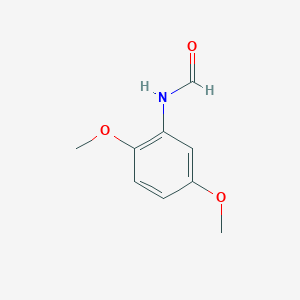
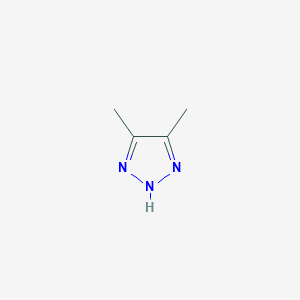
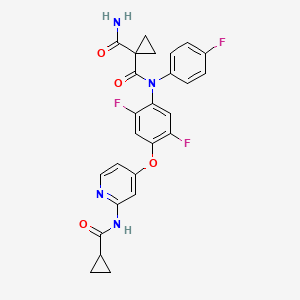
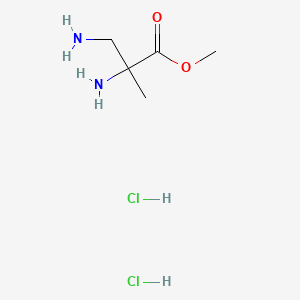
![5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene](/img/structure/B13912243.png)
